

6-Bromo-2,3-difluorophenol chemical properties

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Compound of Interest

Compound Name: 6-Bromo-2,3-difluorophenol

Cat. No.: B155040

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An In-depth Technical Guide to **6-Bromo-2,3-difluorophenol**: Core Chemical Properties for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of **6-Bromo-2,3-difluorophenol**. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical and Physical Properties

6-Bromo-2,3-difluorophenol is a halogenated aromatic compound with applications in organic synthesis.^[1] Its physical and chemical characteristics are summarized below.

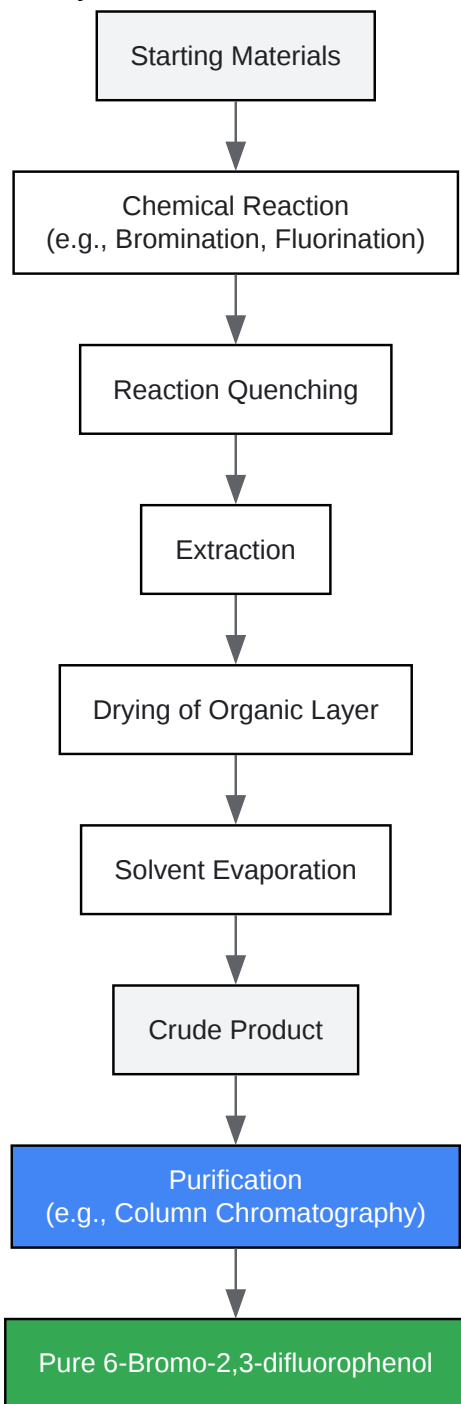
Property	Value	Source
CAS Number	186590-23-8	[2][3]
Molecular Formula	C ₆ H ₃ BrF ₂ O	[2][3][4]
Molecular Weight	208.99 g/mol	[2][3][4]
Physical Form	Liquid	
Purity	97%	[3]
Storage Temperature	Room temperature, under inert atmosphere	
IUPAC Name	6-bromo-2,3-difluorophenol	[2][3]
InChI Key	OGUIGADGRYKQTN-UHFFFAOYSA-N	[2]
SMILES	<chem>C1=CC(=C(C(=C1F)F)O)Br</chem>	[2]

Synthesis and Reactivity

While specific synthesis pathways for **6-Bromo-2,3-difluorophenol** are not detailed in the provided results, general methodologies for synthesizing similar fluorinated aromatic compounds can be inferred. These methods often involve multi-step sequences that could include Grignard-based approaches, nucleophilic aromatic substitution, or Balz-Schiemann reactions.[5] The reactivity of **6-Bromo-2,3-difluorophenol** is characterized by the interplay of its hydroxyl, bromo, and fluoro substituents, making it a versatile intermediate in organic synthesis.[1] The electron-withdrawing nature of the fluorine atoms influences the acidity of the phenolic proton and the reactivity of the aromatic ring.[1]

A general workflow for the synthesis and purification of a substituted phenol like **6-Bromo-2,3-difluorophenol** is outlined below.

General Synthesis and Purification Workflow



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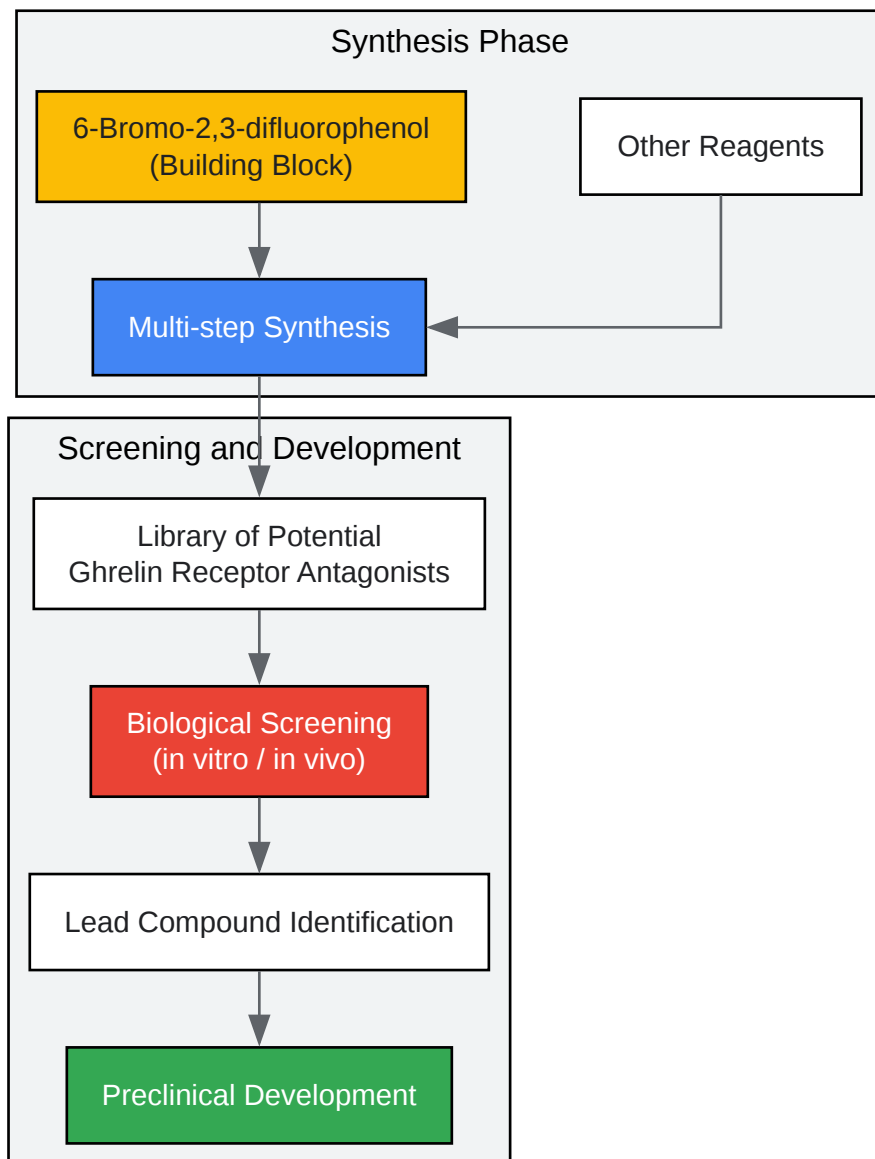
General Synthesis and Purification Workflow.

Applications in Drug Development

6-Bromo-2,3-difluorophenol serves as a valuable building block in medicinal chemistry.^[6] It is used as a reagent in the synthesis of macrocyclic ghrelin receptor antagonists and inverse agonists.^[6] The incorporation of fluorine atoms into drug candidates is a common strategy to enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.^{[1][7]}

The following diagram illustrates a conceptual workflow for the application of **6-Bromo-2,3-difluorophenol** in a drug discovery context.

Conceptual Drug Discovery Workflow



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Conceptual Drug Discovery Workflow.

Experimental Protocols

Spectroscopic Analysis

Detailed experimental data for **6-Bromo-2,3-difluorophenol** is not readily available. However, standard protocols for spectroscopic analysis of similar aromatic compounds can be applied.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **6-Bromo-2,3-difluorophenol** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[\[10\]](#)
- **^1H NMR Acquisition:** Record the spectrum on a 400 MHz or 500 MHz spectrometer.[\[10\]](#)[\[11\]](#) Standard parameters include a spectral width of ~16 ppm, a 30-45 degree pulse width, and a relaxation delay of 1-2 seconds.[\[10\]](#)
- **^{13}C NMR Acquisition:** Use a broadband probe to acquire the spectrum. Due to the presence of fluorine, C-F coupling will result in splitting of the carbon signals.
- **^{19}F NMR Acquisition:** This technique is crucial for characterizing fluorinated compounds, providing information about the electronic environment of the fluorine atoms.[\[8\]](#)

Infrared (IR) Spectroscopy

- **Sample Preparation:** As a liquid, a thin film of the sample can be prepared between two KBr or NaCl salt plates.[\[10\]](#)
- **Acquisition:** Place the sample in an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm^{-1} . A background spectrum of the empty salt plates should be subtracted.[\[10\]](#)
- **Expected Absorptions:**
 - O-H stretch (broad): ~3500-3200 cm^{-1}
 - Aromatic C-H stretch: ~3100-3000 cm^{-1}
 - Aromatic C=C stretch: ~1600-1450 cm^{-1}
 - C-F stretch: ~1300-1000 cm^{-1}

- C-Br stretch: Below 1000 cm^{-1}

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via direct insertion or through a gas chromatography (GC) column.[\[10\]](#)
- Ionization: Use Electron Ionization (EI) at 70 eV.[\[10\]](#)
- Analysis: The resulting mass spectrum will show the molecular ion peak $[M]^+$ and characteristic fragmentation patterns, including isotopic peaks for bromine.

Safety and Handling

6-Bromo-2,3-difluorophenol is associated with several hazards.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this chemical.[12][13][14][15]
Proper personal protective equipment (PPE) should be worn, and work should be conducted in a well-ventilated area.[12][15]

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